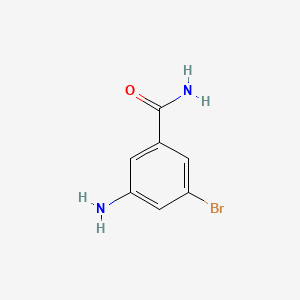

3-Amino-5-bromobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-5-bromobenzamide is an organic compound with the molecular formula C₇H₇BrN₂O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fifth position

准备方法

Synthetic Routes and Reaction Conditions: 3-Amino-5-bromobenzamide can be synthesized through several methods. One common approach involves the bromination of 3-aminobenzamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the fifth

生物活性

3-Amino-5-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound possesses a benzamide structure with an amino group and a bromine atom at the 5-position. This configuration is significant for its biological interactions, as both the amino and bromine groups can participate in various bonding interactions, enhancing the compound's affinity for biological targets.

The mechanism of action for this compound is primarily linked to its interactions with enzymes and receptors. It has been shown to modulate the activity of serine/threonine-protein kinases, which are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to bind to active sites of target enzymes through hydrogen bonding and halogen interactions leads to either inhibition or activation of these enzymes' activities.

Anticancer Properties

This compound has demonstrated promising anticancer properties in various studies. It has been reported to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a transcription factor often constitutively active in many cancers. In vitro studies revealed that this compound could disrupt STAT3 dimerization and DNA-binding activity, leading to reduced cell viability in cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with essential metabolic pathways. This suggests potential applications in developing new antibiotics.

Study on STAT3 Inhibition

A notable study investigated the effects of this compound on STAT3-mediated signaling pathways. The results indicated that treatment with this compound led to a significant reduction in STAT3 activity in NIH3T3/v-Src transformed mouse fibroblasts. Specifically, an 80% suppression of constitutive STAT3 activation was observed six hours post-treatment, although activity recovered after 24 hours, indicating a transient effect .

| Time Post-Treatment | STAT3 Activity Suppression (%) |

|---|---|

| 6 hours | 80 |

| 24 hours | Recovery observed |

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, various concentrations of this compound were tested against different bacterial strains. The compound showed dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Cell Signaling : Modulation of protein kinase pathways.

- Metabolic Pathways : Interaction with key enzymes involved in glycolysis and the tricarboxylic acid cycle.

These interactions suggest that the compound may enhance metabolic efficiency at lower doses while exhibiting cytotoxic effects at higher concentrations.

科学研究应用

Medicinal Chemistry

3-Amino-5-bromobenzamide has been identified as a potential lead compound in the development of various therapeutic agents. Its structure allows it to participate in palladium-catalyzed C–N cross-coupling reactions, which are crucial for synthesizing pharmaceutical compounds. For instance, it can serve as a building block for anti-diabetes drugs and other bioactive molecules through N-arylation reactions .

Case Study: Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of the signal transducer and activator of transcription 3 (STAT3), a protein involved in tumorigenesis. In vitro studies demonstrated that this compound effectively disrupts STAT3 dimerization and reduces its DNA-binding activity, making it a candidate for further development as an anticancer agent .

Synthetic Applications

The compound is also utilized in various synthetic methodologies. Its ability to undergo halogenation reactions makes it a valuable precursor for creating brominated derivatives, which are essential for subsequent cross-coupling reactions in organic synthesis .

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| C–N Cross-Coupling | Used as a reactant in palladium-catalyzed reactions |

| Halogenation | Serves as a precursor for brominated compounds |

| Drug Synthesis | Key intermediate in the synthesis of anti-diabetes and anticancer drugs |

The biological activity of this compound extends beyond anticancer effects. It has been investigated for its potential applications in treating other conditions, such as psychiatric disorders and infections. The compound's structural features allow it to interact with various biological targets, enhancing its therapeutic potential .

Case Study: Psychiatric Disorders

In one study, derivatives of this compound were synthesized and tested for their efficacy against psychiatric disorders. The results indicated promising activity, suggesting further exploration into its mechanisms of action and therapeutic applications .

属性

IUPAC Name |

3-amino-5-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHIROYGANGIDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。